2,2'-(1,4-Phenylene)diquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)diquinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline moiety linked through a 1,4-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)diquinoxaline typically involves the condensation of o-phenylenediamine with a diketone compound. One common method is the reaction of 1,2-phenylenediamine with phenacyl bromide in the presence of a catalyst such as pyridine in tetrahydrofuran (THF) at room temperature . Another approach involves the use of α-dicarbonyl compounds, α-halogeno carbonyls, or α-hydroxycarbonyls under various conditions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)diquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a wide range of functionalized quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)diquinoxaline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)diquinoxaline involves its interaction with various molecular targets and pathways. For example, quinoxaline N-oxides can cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound’s ability to interact with nucleophilic reactants also plays a role in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2’-(1,4-Phenylene)diquinoxaline include:
Quinoxaline: A simpler structure with similar biological activities.
Pyrazine: Another nitrogen-containing heterocycle with comparable properties.
Pyridopyrazine: A more complex structure with additional functional groups.
Uniqueness
2,2’-(1,4-Phenylene)diquinoxaline is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
34838-01-2 |
---|---|
Molekularformel |
C22H14N4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(4-quinoxalin-2-ylphenyl)quinoxaline |
InChI |
InChI=1S/C22H14N4/c1-3-7-19-17(5-1)23-13-21(25-19)15-9-11-16(12-10-15)22-14-24-18-6-2-4-8-20(18)26-22/h1-14H |
InChI-Schlüssel |
IHDDPVVBDUVDDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.